molecular formula C22H24N6O B4524550 3-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-1-phenylurea

3-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-1-phenylurea

Cat. No.: B4524550
M. Wt: 388.5 g/mol
InChI Key: JKRNSHOMPSHIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-1-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a pyrimidine ring substituted with a pyrrolidine group, a phenylurea moiety, and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-1-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: The pyrimidine ring is synthesized by reacting 2-chloro-6-methylpyrimidine with pyrrolidine under reflux conditions in the presence of a base such as potassium carbonate.

    Amination: The resulting 6-methyl-2-(pyrrolidin-1-YL)pyrimidine is then reacted with 4-aminophenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate 4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenylamine.

    Urea formation: Finally, the intermediate is reacted with phenyl isocyanate to yield the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-1-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents like tetrahydrofuran (THF); low to moderate temperatures.

    Substitution: Sodium hydride, alkyl halides; aprotic solvents like dimethylformamide (DMF); elevated temperatures.

Major Products

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Amine derivatives of the compound.

    Substitution: Alkylated derivatives at the pyrimidine ring.

Scientific Research Applications

3-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-1-phenylurea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It has shown promise in the development of anti-cancer and anti-inflammatory drugs.

    Materials Science: The compound’s unique structure makes it suitable for use in the synthesis of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: It is used as a probe in biological studies to understand the interaction of small molecules with proteins and nucleic acids.

    Industrial Applications: The compound is explored for its potential use in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-1-phenylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and leading to the desired biological effect. For example, in anti-cancer research, the compound may inhibit the activity of kinases involved in cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenylurea
  • **3-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-1-methylurea
  • **3-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-1-ethylurea

Uniqueness

3-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-1-phenylurea is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the phenylurea moiety enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

1-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-16-15-20(27-21(23-16)28-13-5-6-14-28)24-18-9-11-19(12-10-18)26-22(29)25-17-7-3-2-4-8-17/h2-4,7-12,15H,5-6,13-14H2,1H3,(H,23,24,27)(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRNSHOMPSHIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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